molecular formula C31H28BrN3O2S B15284236 (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B15284236
M. Wt: 586.5 g/mol
InChI Key: FSAHEYVQPFXARB-RHANQZHGSA-N
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Description

The compound (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a dimethylpyrrol moiety, and a thiazol-4-one core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include bromophenylmethanol, dimethylpyrrole, and thiazol-4-one derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A related compound with a bromomethyl group and similar reactivity.

    (-)-Carvone: A natural compound with bioactive properties, used for comparison in biological studies.

Uniqueness

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one: is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H28BrN3O2S

Molecular Weight

586.5 g/mol

IUPAC Name

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28BrN3O2S/c1-19-6-5-7-28(21(19)3)33-31-34-30(36)29(38-31)17-24-16-20(2)35(22(24)4)26-12-14-27(15-13-26)37-18-23-8-10-25(32)11-9-23/h5-17H,18H2,1-4H3,(H,33,34,36)/b29-17-

InChI Key

FSAHEYVQPFXARB-RHANQZHGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)S2)C

Origin of Product

United States

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